molecular formula C7H7Cl2F3N2 B14773412 (R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride

(R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride

Cat. No.: B14773412
M. Wt: 247.04 g/mol
InChI Key: GFJXDXGNLCJUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloropyridine moiety and a trifluoroethanamine group, making it a valuable candidate for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride typically involves the reaction of 3-chloropyridine with trifluoroethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency in the production process. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloropyridine moiety can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)-pyridin-2-yl)ethanamine hydrochloride
  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

®-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride stands out due to its specific combination of a chloropyridine moiety and a trifluoroethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-4-2-1-3-13-5(4)6(12)7(9,10)11;/h1-3,6H,12H2;1H

InChI Key

GFJXDXGNLCJUQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl.Cl

Origin of Product

United States

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